Wang Resin

Overview

Description

Wang Resin, also known as p-Alkoxybenzyl alcohol resin, is commonly used as a solid support in the synthesis of peptides . It is also sometimes referred to as PABA resin .

Synthesis Analysis

The first amino acid is attached to Wang resin using an activating agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylamino-pyridine (DMAP). These conditions can lead to partial epimerization of the amino acid, so HOBt is normally added to reduce racemization .

Molecular Structure Analysis

The Wang resin is established upon 4-hydroxybenzyl alcohol (PHB) on polystyrene .

Chemical Reactions Analysis

The pyrolysis of Wang resin was studied by dynamic simultaneous thermogravimetric analysis (TGA) and derivative thermogravimetry techniques . This model assumes that the Wang resin is pyrolyzed through three parallel independent reaction steps .

Physical And Chemical Properties Analysis

Wang resin has a particle size of 100-200 mesh and is crosslinked with 1% DVB . The extent of labeling is 1.1 mmol/g loading . It is used in peptide synthesis .

Scientific Research Applications

Peptide Synthesis

Wang Resin is extensively used in solid-phase peptide synthesis (SPPS) . It is particularly compatible with Fmoc chemistry, which is a method for synthesizing peptides. The resin’s structure allows for the efficient attachment and detachment of amino acids, facilitating the synthesis of complex peptides . This application is crucial in developing therapeutic peptides and studying protein functions.

Synthesis of Natural Products

The resin has been employed in the traceless synthesis of ketones , which are instrumental in creating natural product derivatives. For instance, it has been used in the synthesis of pyrrolidine-2,4-diones, core structures in several natural products like tetramic acid . This method showcases the resin’s utility in producing intricate organic molecules without leaving any trace of the initial linker.

Cyclotide Synthesis

Cyclotides, which are cyclic peptides with a range of biological activities, can be synthesized using Wang Resin. The solid-phase peptide synthesis method on Wang Resin allows for the creation of these structurally complex peptides . This is significant for pharmaceutical research and drug development.

Chemical Structure and Stability

The chemical structure of Wang Resin, a polystyrene-based solid support cross-linked with divinylbenzene, provides it with mechanical strength and stability. This makes it suitable for reactions that require robust support to prevent disintegration during the synthesis process .

Resin Crosslinking Density

The crosslinking density of Wang Resin affects its swelling properties in solvents, which in turn influences the efficiency of synthesis. A lower crosslinking density allows for better swelling and reagent accessibility, while a higher density improves mechanical stability .

Particle Size Considerations

The particle size of Wang Resin is a critical factor in SPPS. Smaller particles increase the surface area-to-volume ratio, enhancing swelling and solvent penetration, which can lead to more efficient synthesis .

Compatibility with Various Chemistries

Wang Resin’s compatibility with different chemistries, such as Fmoc, makes it a versatile tool in synthetic organic chemistry. It can be used to immobilize a variety of functional groups, including carboxylic acids, alcohols, phenols, and amines .

Application in Medicinal Chemistry

In medicinal chemistry, Wang Resin is used to synthesize peptides that serve as potential drug candidates or tools for drug discovery. Its ability to facilitate the synthesis of peptides with diverse structures and functions makes it an invaluable asset in this field .

Mechanism of Action

Target of Action

Wang Resin is primarily used in the field of peptide synthesis . Its primary targets are the amino acids that are crucial in various scientific and medical applications . The resin is compatible with Fmoc chemistry, which is a method used in the synthesis of peptides .

Mode of Action

Wang Resin operates through a process known as solid-phase peptide synthesis (SPPS) . It has a unique chemical structure that allows for a streamlined attachment of amino acids, which is essential for fast and reliable synthesis . The resin is a polystyrene-based solid support that is cross-linked with divinylbenzene . Its defining feature is the presence of an ester linkage, which is attached to the phenolic hydroxyl group of the polystyrene . This linkage is the site where the first amino acid of the peptide chain is anchored .

Biochemical Pathways

The biochemical pathways involved in the action of Wang Resin are primarily related to peptide synthesis . The resin’s ester bond is robust enough to remain intact during the sequential addition of amino acids, yet it can be cleaved under mildly acidic conditions to release the finished peptide . This makes Wang Resin highly efficient for synthesizing peptides with a wide range of complexities and lengths .

Result of Action

The result of Wang Resin’s action is the synthesis of peptides, which are crucial in various scientific and medical applications . After mild cleavage with TFA, the peptide products have C-terminal acids, ensuring clean and precise synthesis .

Action Environment

The action environment of Wang Resin is typically a laboratory or research facility . The resin excels in conditions where other resins might falter, making it especially valuable in complex peptide formations . The particle size of Wang Resin significantly affects its performance in SPPS . Smaller resin particles have a higher surface area-to-volume ratio, which can improve swelling and enhance solvent penetration . Smaller particle size can also improve the diffusion of reagents into the resin beads .

Safety and Hazards

properties

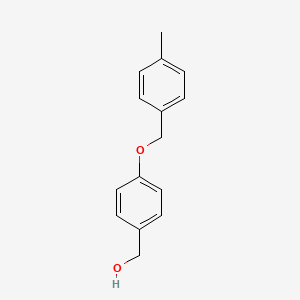

IUPAC Name |

[4-[(4-methylphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERFNHBZJXXFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942130 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Wang Resin | |

CAS RN |

201058-08-4 | |

| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxybenzyl alcohol polystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

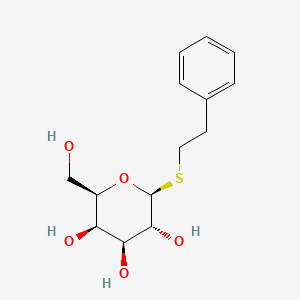

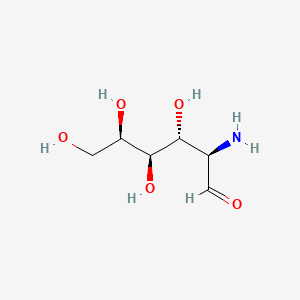

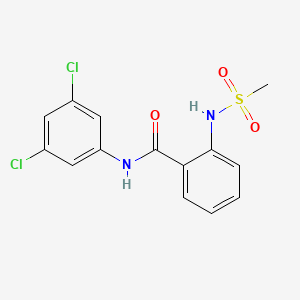

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,5-Dimethyl-1-pyrrolyl)-4-(1-pyrrolidinyl)phenyl]sulfonylmorpholine](/img/structure/B1223721.png)

![2-[[2-[(2-hydroxyphenyl)-oxomethoxy]-1-oxoethyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1223722.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1223723.png)

![N-(2,4-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1223725.png)

![4-[3-[Methyl(2-phenylethyl)amino]butyl]phenol](/img/structure/B1223732.png)

![N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline](/img/structure/B1223733.png)

![9H-xanthene-9-carboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester](/img/structure/B1223737.png)

![N-(4-methylphenyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1223741.png)